molecular formula C22H24N4O2 B2373220 1-[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]piperidine-4-carboxamide CAS No. 902482-24-0

1-[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]piperidine-4-carboxamide

Cat. No.: B2373220
CAS No.: 902482-24-0
M. Wt: 376.46
InChI Key: YWNZVDFEIXEFIU-UHFFFAOYSA-N
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Description

1-[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]piperidine-4-carboxamide is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with a suitable aldehyde to form the quinazoline core. This is followed by the introduction of the piperidine ring through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of receptors, it can act as an agonist or antagonist, modulating the signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound of the quinazoline family, known for its diverse biological activities.

    Dihydroquinazoline: A reduced form of quinazoline with different chemical properties.

    Quinazoline N-oxide:

Uniqueness

1-[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]piperidine-4-carboxamide stands out due to its unique combination of the quinazoline core and the piperidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[4-oxo-3-(2-phenylethyl)quinazolin-2-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c23-20(27)17-11-13-25(14-12-17)22-24-19-9-5-4-8-18(19)21(28)26(22)15-10-16-6-2-1-3-7-16/h1-9,17H,10-15H2,(H2,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNZVDFEIXEFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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